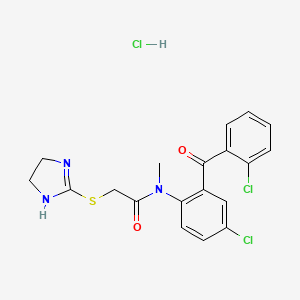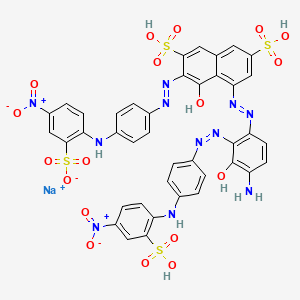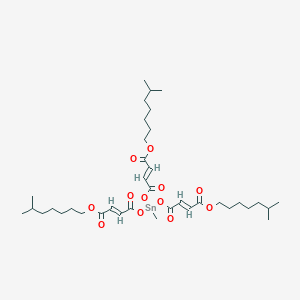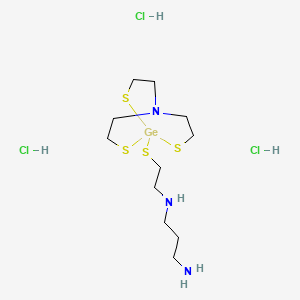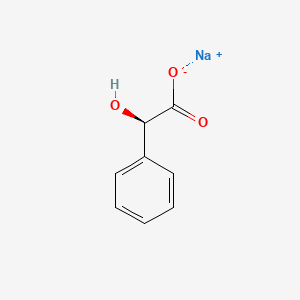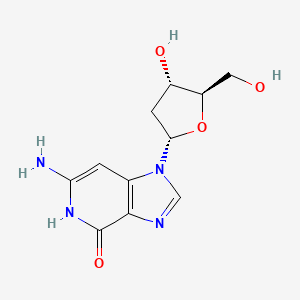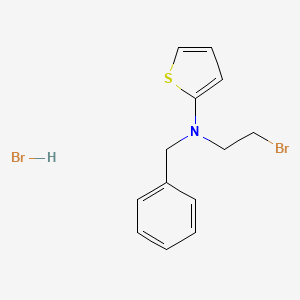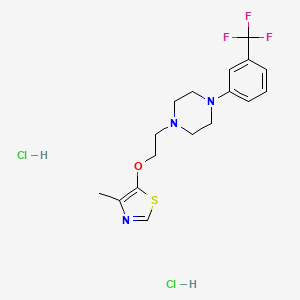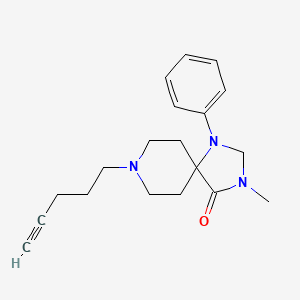
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(45)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and alkyne compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The use of automated systems and advanced analytical techniques can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one: A simpler analog without the methyl and pentynyl groups.
Spirocyclic Compounds: Other spiro compounds with different ring structures and functional groups.
Uniqueness
1,3,8-Triazaspiro(45)decan-4-one, 3-methyl-8-(4-pentynyl)-1-phenyl- is unique due to its specific functional groups and spiro linkage
Propiedades
Número CAS |
102504-93-8 |
|---|---|
Fórmula molecular |
C19H25N3O |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-methyl-8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C19H25N3O/c1-3-4-8-13-21-14-11-19(12-15-21)18(23)20(2)16-22(19)17-9-6-5-7-10-17/h1,5-7,9-10H,4,8,11-16H2,2H3 |
Clave InChI |
SZWBTAPXGFJIJF-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2(C1=O)CCN(CC2)CCCC#C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




